Enzyme Kinetic Differentiation: D-Alloisoleucine Exhibits 2-Fold Higher Vmax and 2.6-Fold Higher Km than L-Isoleucine with Isoleucine 2-Epimerase
In purified isoleucine 2-epimerase from Lactobacillus otakiensis, D-alloisoleucine demonstrates distinct kinetic parameters compared to L-isoleucine. The enzyme catalyzes the epimerization of L-isoleucine to D-alloisoleucine and the reverse reaction at high rates [1].
| Evidence Dimension | Enzyme kinetics (substrate affinity and catalytic efficiency) |
|---|---|
| Target Compound Data | Km = 13.2 mM; Vmax = 286 μmol·min⁻¹·mg⁻¹ |
| Comparator Or Baseline | L-Isoleucine: Km = 5.00 mM; Vmax = 153 μmol·min⁻¹·mg⁻¹ |
| Quantified Difference | 2.6-fold higher Km (lower affinity); 1.87-fold higher Vmax (higher turnover) |
| Conditions | Purified recombinant isoleucine 2-epimerase from Lactobacillus otakiensis JCM 15040 expressed in E. coli; pyridoxal 5'-phosphate-dependent enzyme |
Why This Matters
D-Alloisoleucine's distinct Km and Vmax values relative to L-isoleucine enable its use as a stereospecific substrate for assaying isoleucine 2-epimerase activity and for biocatalytic production of D-branched-chain amino acids.
- [1] Mutaguchi Y, Ohmori T, Wakamatsu T, Doi K, Ohshima T. Identification, purification, and characterization of a novel amino acid racemase, isoleucine 2-epimerase, from Lactobacillus species. J Bacteriol. 2013;195(22):5207-5215. View Source
